(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

Catalog No.
S13129672
CAS No.
920798-97-6
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

CAS Number

920798-97-6

Product Name

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine

IUPAC Name

(2S)-4-methyl-2-(4-nitrophenyl)morpholine

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c1-12-6-7-16-11(8-12)9-2-4-10(5-3-9)13(14)15/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

LXYOFLLHFGLZOU-LLVKDONJSA-N

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CN1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

(2S)-4-Methyl-2-(4-nitrophenyl)morpholine (CAS: 920798-97-6) is an enantiopure, N-methylated morpholine building block primarily utilized in the synthesis of central nervous system (CNS) and oncology therapeutics. Featuring a pre-installed N-methyl moiety and a reducible 4-nitrophenyl group at the (2S) chiral center, this compound serves as a direct precursor to (2S)-4-methyl-2-(4-aminophenyl)morpholine derivatives. In industrial procurement, it is selected to bypass downstream N-alkylation steps and avoid late-stage chiral resolution, offering a streamlined, atom-economical route for incorporating the 2-aryl-4-methylmorpholine pharmacophore into complex active pharmaceutical ingredients (APIs) [1].

Substituting (2S)-4-Methyl-2-(4-nitrophenyl)morpholine with its racemic counterpart or des-methyl analogs introduces significant process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and requires resource-intensive chiral chromatography or diastereomeric salt crystallization. Conversely, employing N-Boc or unsubstituted 2-(4-nitrophenyl)morpholine requires subsequent deprotection and N-methylation steps, increasing solvent consumption, extending cycle times, and risking partial reduction of the nitro group during reductive amination conditions. Procurement of the exact (2S)-N-methylated compound ensures stereochemical fidelity and minimizes synthetic steps, directly lowering the overall cost of goods (COGs) in API manufacturing [1].

Synthetic Efficiency: Pre-installed N-Methylation Eliminates Downstream Processing

When compared to the unmethylated baseline, 2-(4-nitrophenyl)morpholine, the use of (2S)-4-Methyl-2-(4-nitrophenyl)morpholine eliminates the need for a discrete N-alkylation or reductive amination step. In typical process routes, methylating the secondary amine requires formaldehyde and a reducing agent, which can lead to competing reduction of the nitro group (generating up to 12% impurity formation) and requires additional purification. By procuring the pre-methylated (2S) building block, manufacturers bypass this step, improving the overall linear yield of the intermediate stage by approximately 15-20% and eliminating the associated reagent and solvent costs [1].

Evidence DimensionIntermediate stage synthetic yield and impurity profile
Target Compound Data0 additional steps; <1% nitro-reduction impurities
Comparator Or Baseline2-(4-nitrophenyl)morpholine (des-methyl analog)
Quantified DifferenceElimination of 1 synthetic step; 15-20% higher throughput yield
ConditionsStandard API process chemistry scale-up

Procuring the pre-methylated building block prevents chemoselectivity issues during N-alkylation, directly increasing yield and reducing purification overhead.

Enantiomeric Purity: Avoiding Late-Stage Chiral Resolution Penalties

Utilizing the enantiopure (2S)-4-Methyl-2-(4-nitrophenyl)morpholine provides a fundamental advantage over the racemic 4-methyl-2-(4-nitrophenyl)morpholine in API synthesis. Processes relying on the racemate require downstream chiral resolution—often via diastereomeric salt formation—which inherently limits the maximum theoretical yield to 50% of the desired enantiomer, with practical yields often hovering around 35-40%. Procuring the (2S) enantiomer directly guarantees >98% enantiomeric excess (ee) from the outset, effectively doubling the material throughput per reactor volume and eliminating the need for complex, solvent-heavy resolution cycles [1].

Evidence DimensionMaximum theoretical yield of the (2S) pathway
Target Compound Data>98% ee; 100% theoretical throughput retention
Comparator Or BaselineRacemic 4-methyl-2-(4-nitrophenyl)morpholine
Quantified Difference>50% increase in practical throughput yield for the desired enantiomer
ConditionsIndustrial scale asymmetric synthesis vs. classical resolution

Starting with the correct enantiomer prevents the massive material loss and operational bottlenecks associated with downstream chiral resolution.

Precursor Suitability: Clean Catalytic Reduction to the Aniline

The nitro group in (2S)-4-Methyl-2-(4-nitrophenyl)morpholine serves as a highly reliable precursor for generating the corresponding aniline, (2S)-4-methyl-2-(4-aminophenyl)morpholine. Compared to alternative masking groups, the nitro moiety undergoes clean, quantitative reduction under standard catalytic hydrogenation conditions (e.g., 5-10% Pd/C, H2 atmosphere) without inducing cleavage of the morpholine ring or racemization at the C2 position. This chemoselective reduction typically achieves >95% conversion with minimal side products, whereas alternative nitrogen precursors often require harsher conditions that can compromise the stereocenter or the N-methyl group [1].

Evidence DimensionConversion efficiency to the primary aniline
Target Compound Data>95% conversion via standard Pd/C hydrogenation
Comparator Or BaselineAlternative amine masking strategies (e.g., azide or benzylamine derivatives)
Quantified DifferenceNear-quantitative yield with zero stereocenter degradation
ConditionsCatalytic hydrogenation (Pd/C, H2, ambient to mild pressure)

The predictable and clean reduction of the nitro group ensures high-purity aniline intermediates ready for immediate downstream cross-coupling or amidation.

Synthesis of CNS-Active Therapeutics

Due to the high stereochemical fidelity of the (2S) position and the pre-installed N-methyl group, this compound is highly applicable as a building block for CNS-penetrant drugs. The morpholine core improves aqueous solubility and modulates basicity, while the (2S) configuration is often critical for target receptor binding affinity, avoiding the need for late-stage chiral separation [1].

Preparation of Kinase Inhibitors via Aniline Intermediates

Following the clean catalytic reduction of the nitro group, the resulting (2S)-4-methyl-2-(4-aminophenyl)morpholine is perfectly positioned for Buchwald-Hartwig cross-coupling or amidation reactions. This makes it a highly effective precursor for synthesizing targeted kinase inhibitors where the aniline moiety acts as a critical hinge-binding motif [2].

Development of Antibacterial Agents

Similar to other aryl-morpholine derivatives, this compound can be utilized in the development of novel antibacterial agents. The specific stereochemistry and N-alkylation pattern provided by the (2S)-4-methyl configuration can significantly influence the pharmacokinetic profile and microbial membrane penetration of the final therapeutic, leveraging the efficient synthesis route outlined above [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

222.10044231 g/mol

Monoisotopic Mass

222.10044231 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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